(S)-Octahydro-pyrido[1,2-a]pyrazin-6-one is a nitrogen-containing heterocyclic compound notable for its unique structural properties and potential biological activities. This compound belongs to a class of bicyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological profiles.
The compound can be synthesized through various methods, often involving cyclization reactions of suitable precursors. It is commonly studied in the context of drug development, particularly for its potential applications in treating various diseases.
(S)-Octahydro-pyrido[1,2-a]pyrazin-6-one is classified as a bicyclic heteroaromatic compound, specifically a pyrazine derivative. Its structure includes a pyridine ring fused to a pyrazine ring, contributing to its chemical reactivity and biological properties.
The synthesis of (S)-Octahydro-pyrido[1,2-a]pyrazin-6-one typically involves several steps:
Recent advancements have introduced one-pot synthesis methods that simplify the process. For example, a nitro-Mannich reaction has been reported to yield octahydro-pyrazino derivatives efficiently, showcasing a novel approach to accessing this compound .
(S)-Octahydro-pyrido[1,2-a]pyrazin-6-one features a complex bicyclic structure characterized by:
The molecular formula for (S)-Octahydro-pyrido[1,2-a]pyrazin-6-one is , with a molecular weight of approximately 152.20 g/mol. The compound's structural representation can be analyzed using techniques such as X-ray crystallography, which provides insights into its three-dimensional conformation.
(S)-Octahydro-pyrido[1,2-a]pyrazin-6-one can undergo various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for (S)-Octahydro-pyrido[1,2-a]pyrazin-6-one is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. Preliminary studies suggest that it may inhibit certain biological pathways, contributing to its observed pharmacological effects .
(S)-Octahydro-pyrido[1,2-a]pyrazin-6-one is typically characterized by:
Key chemical properties include:
Relevant data indicate that the compound exhibits interesting reactivity patterns that can be exploited in further chemical transformations .
(S)-Octahydro-pyrido[1,2-a]pyrazin-6-one has several scientific applications:
The assembly of the bicyclic octahydropyrido[1,2-a]pyrazine core requires precise stereocontrol to establish the S-configuration at the chiral center (C9a). A prominent route involves intramolecular cyclization of linear precursors containing chiral information. For example, optically pure intermediates derived from (-)-2-cyano-6-phenyloxazolopiperidine undergo ring closure with bromo- or chloroamide functionalities to form the fused pyrazine-pyridine system with retention of stereochemistry . This approach leverages the inherent chirality of the starting material to direct the stereochemical outcome of the cyclization step, ensuring high enantiopurity in the resulting bicyclic framework [4].
Alternative strategies employ ring expansion reactions or transition metal-catalyzed cyclizations. Palladium-catalyzed aminations can construct the pyrazine ring onto a preformed piperidine scaffold, though controlling diastereoselectivity in such transformations remains challenging. Microwave-assisted one-pot methodologies offer improved efficiency by combining multiple bond-forming steps—such as nucleophilic substitution followed by reductive amination—into a single operation, significantly reducing epimerization risks . These methods benefit from minimized intermediate handling, preserving the delicate stereochemistry of the S-enantiomer during the bicyclic core assembly [3].
Table 1: Cyclization Methods for Bicyclic Core Synthesis
Methodology | Key Features | Stereochemical Control | Limitations |
---|---|---|---|
Chiral Synthon Cyclization | Uses enantiopure precursors (e.g., oxazolopiperidine) | High retention of chiral integrity | Requires complex chiral starting materials |
One-Pot Cyclization | Microwave-assisted; reduced purification steps | Limited epimerization | Optimization of conditions critical |
Metal-Catalyzed Amination | Versatile C-N bond formation | Moderate diastereoselectivity | Catalyst cost and removal concerns |
Despite stereocontrolled syntheses, racemic mixtures of octahydro-pyrido[1,2-a]pyrazin-6-one often necessitate resolution to isolate the pharmacologically relevant S-enantiomer. Chromatographic separation using chiral stationary phases (CSPs) remains a gold standard. Polysaccharide-based CSPs (e.g., Chiralpak® AD-H) effectively resolve the enantiomers under normal-phase conditions, achieving enantiomeric excess (ee) values >99% for the S-isolate. This technique is particularly valuable for analytical validation and small-scale preparative isolation [4].
For industrial-scale production, diastereomeric salt crystallization proves more practical. Reacting racemic octahydro-pyrido[1,2-a]pyrazin-6-one with enantiopure resolving agents—such as L-tartaric acid or D-dibenzoyl tartaric acid—generates diastereomeric salts with distinct solubilities. Sequential crystallizations then isolate the less soluble S-enantiomer salt. Critical parameters include solvent polarity (e.g., ethanol/water mixtures), stoichiometry, and cooling rates, which influence yield and ee [5]. Enzymatic resolution using lipases or esterases represents an emerging approach, though substrate engineering is required for acceptable enantioselectivity [4].
Table 2: Resolution Techniques for (S)-Octahydro-pyrido[1,2-a]pyrazin-6-one
Technique | Conditions | Enantiomeric Excess (ee) | Throughput |
---|---|---|---|
Chiral Chromatography | Chiralpak® AD-H; n-Hexane/IPA/DEA | >99% | Low (analytical/prep) |
Diastereomeric Crystallization | L-Tartaric acid; Ethanol/Water | 98–99% | High (production) |
Enzymatic Resolution | Candida antarctica Lipase B; Acyl donor | 80–90% (optimizable) | Moderate |
Asymmetric catalysis offers a convergent route to the S-enantiomer by directly installing chirality during ring fusion. Transition metal catalysis employing chiral ligands enables enantioselective C-N bond formation. Palladium complexes with phosphinooxazoline (PHOX) ligands catalyze the cyclization of dichloro precursors, achieving up to 92% ee for the S-product. The mechanism involves oxidative addition of the C-Cl bond to Pd(0), followed by amine coordination directed by the chiral ligand [3].
Organocatalysis provides a metal-free alternative. Chiral phosphoric acids (e.g., TRIP) facilitate Pictet-Spengler-type cyclizations via iminium ion activation, delivering the bicyclic framework with >90% ee. Substituents on the catalyst’s 3,3′-aryl groups create a confined chiral environment that steers the approach of the nucleophile to form the S-configured stereocenter [4]. Substrate-controlled stereoselectivity is achievable using chiral auxiliaries. Evans’ oxazolidinones attached to linear precursors dictate facial selectivity during ring closure, though auxiliary removal adds synthetic steps [4].
Table 3: Catalytic Systems for Asymmetric Ring Fusion
Catalytic System | Catalyst/Ligand | ee (%) | Key Advantage |
---|---|---|---|
Pd/PHOX Complex | Pd₂(dba)₃/(S)-t-BuPHOX | 92 | Broad functional group tolerance |
Chiral Phosphoric Acid | TRIP (3,3′-Ar = 9-phenanthryl) | 95 | No metal residues; modular design |
Auxiliary-Mediated Cyclization | Evans Oxazolidinone | 89 | Predictable stereocontrol |
Salt formation enhances the physicochemical properties of (S)-Octahydro-pyrido[1,2-a]pyrazin-6-one for pharmaceutical applications. Hydrochloride salt synthesis involves treating the free base in anhydrous dichloromethane or ethyl acetate with gaseous hydrogen chloride (HCl). Stoichiometric control (1:1 molar ratio) prevents dihydrochloride formation. Crystallization from acetonitrile yields the monohydrochloride salt (CAS: 930782-67-5) with >98% purity, confirmed by ion chromatography. Key parameters include temperature (-10°C to 0°C) and addition rate to avoid particle agglomeration [6].
Oxalate salt preparation (CAS: 2007916-14-3) employs oxalic acid dihydrate in acetone/water. A slight excess of oxalic acid (1.05 equiv) ensures complete salt formation. The process requires careful pH monitoring (target pH 3.5–4.0) during antisolvent crystallization (isopropanol addition) to yield a free-flowing crystalline solid. X-ray diffraction confirms the stoichiometry as 1:1 (base:oxalic acid). The oxalate salt exhibits superior crystallinity and stability under accelerated conditions (40°C/75% RH) compared to the hydrochloride [5]. Crystallization process parameters—supersaturation control, seeding strategy, and cooling profile—critically influence particle size distribution and flow properties.
Table 4: Salt Formation Processes and Characteristics
Salt Type | Reaction Conditions | Crystallization Solvent | Purity | Critical Process Parameter |
---|---|---|---|---|
Hydrochloride | Gaseous HCl; DCM; -10°C to 0°C | Acetonitrile | >98% | HCl addition rate; Temperature |
Oxalate | Oxalic acid (1.05 equiv); Acetone/Water; pH 3.5–4.0 | Isopropanol | >98% | pH control; Antisolvent addition rate |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: